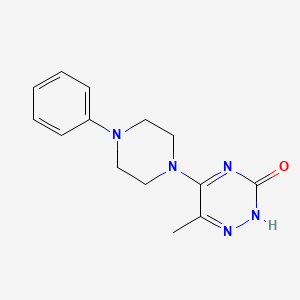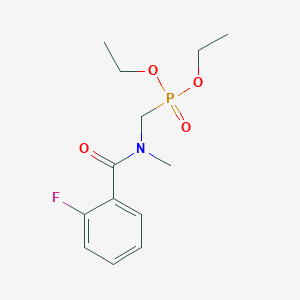![molecular formula C15H14N4O B5188500 4-Methoxy-6-[3-(1-methylpyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5188500.png)
4-Methoxy-6-[3-(1-methylpyrazol-3-yl)phenyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-6-[3-(1-methylpyrazol-3-yl)phenyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group and a phenyl ring bearing a methylpyrazol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-[3-(1-methylpyrazol-3-yl)phenyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.
Attachment of the Phenyl Ring: The phenyl ring can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated pyrimidine in the presence of a palladium catalyst.
Introduction of the Methylpyrazol Group: The methylpyrazol group can be introduced through a nucleophilic aromatic substitution reaction, where the pyrazole derivative reacts with the phenyl ring under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
4-Methoxy-6-[3-(1-methylpyrazol-3-yl)phenyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.
科学研究应用
4-Methoxy-6-[3-(1-methylpyrazol-3-yl)phenyl]pyrimidine has several scientific research applications:
作用机制
The mechanism of action of 4-Methoxy-6-[3-(1-methylpyrazol-3-yl)phenyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
4-Methoxy-6-[3-(1-methylpyrazol-3-yl)phenyl]pyrazine: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
4-Methoxy-6-[3-(1-methylpyrazol-3-yl)phenyl]pyridazine: Similar structure but with a pyridazine ring instead of a pyrimidine ring.
Uniqueness
4-Methoxy-6-[3-(1-methylpyrazol-3-yl)phenyl]pyrimidine is unique due to its specific substitution pattern and the presence of both a methoxy group and a methylpyrazol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
4-methoxy-6-[3-(1-methylpyrazol-3-yl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-19-7-6-13(18-19)11-4-3-5-12(8-11)14-9-15(20-2)17-10-16-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPJXPBIKDRUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=CC=C2)C3=CC(=NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-[(4'-methyl-4-biphenylyl)oxy]butanoate](/img/structure/B5188423.png)

![N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5188442.png)

![5-bromo-2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5188467.png)
![3-fluoro-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B5188472.png)
![[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-iodophenyl)-N'-methylcarbamimidothioate](/img/structure/B5188486.png)
![N-(3-methylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B5188492.png)
![1-[(4-Bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5188503.png)


![4-[(4-METHOXYPHENYL)METHYL]-9-METHYL-1H,2H,3H,4H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,3,7-TRIONE](/img/structure/B5188507.png)
![2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethylamino]ethanol;hydrochloride](/img/structure/B5188524.png)
![ethyl 5-propyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5188527.png)
